Cas no 905854-02-6 (Tivantinib)

Tivantinib structure
Tivantinib structure
Product Name:Tivantinib
Numero CAS:905854-02-6
MF:C23H19N3O2
MW:369.415865182877
MDL:MFCD11977597
CID:797782
PubChem ID:11494412
Update Time:2025-05-26

Tivantinib Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R,4R)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
    • Tivantinib
    • ARQ 197
    • Tivantinib (ARQ 197)
    • 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij] quinolin-1-yl)-4-(1H-indol-3-yl)-, (3R,4R)-
    • 2,5-Pyrrolidinedione,3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3R...
    • 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione
    • ARQ 197 (ARQ-197,Tivantinib)
    • ARQ 197 (Tivantinib)
    • ARQ-197
    • (-)-3(R),4(R)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
    • (-)-3(R),4(R)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione,(-)-trans-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
    • (3R,4R)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-2,5-pyrrolid
    • TIVANTINIB ARQ-197
    • ARQ197
    • PJ4H73IL17
    • (3R,4R)-3-(5,6-Dihydro-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
    • Tivantinib [USAN:INN]
    • Tivantinib; ARQ197
    • ARQ 197, Tivantinib
    • Tivantinib (JAN/USAN/INN)
    • GTPL7948
    • (3R,4R)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-2,5-pyrrolidinedione (ACI)
    • CHEBI:91398
    • (+/-)-trans-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4(1H-indol-3-yl)pyrrolidine-2,5-dione
    • 905853-99-8
    • NSC800951
    • Q17123902
    • TIVANTINIB [USAN]
    • DB12200
    • SDCCGSBI-0654487.P001
    • DA-67145
    • DA-68209
    • ARQ197; ARQ-197;Tivantinib
    • BCPP000042
    • TIVANTINIB [MI]
    • UCEQXRCJXIVODC-PMACEKPBSA-N
    • (-)-trans-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
    • BRD-K33379087-001-01-8
    • CAS:905854-02-6;Tivantinib
    • NSC758242
    • E82820
    • AKOS022182739
    • HY-50686
    • J-501255
    • (+/-)-trans-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
    • (_)-trans-3-(5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-1-yl)-4(1h-indol-3-yl)pyrrolidine-2,5-dione
    • D10173
    • (3R,4R)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione
    • Z2242166213
    • CHEMBL2103882
    • 905854-02-6
    • rel-(3R,4R)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-2,5-pyrrolidinedione
    • (3R,4R)-3-(2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-6-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
    • AC-25009
    • Tivantinib [INN]
    • UNII-PJ4H73IL17
    • AS-16991
    • C77073
    • s2753
    • CCG-268285
    • TIVANTINIB [WHO-DD]
    • (3R,4R)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione; ARQ 197;
    • trans 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione
    • EX-A2169
    • NSC-758242
    • NS00073191
    • BRD-K33379087-001-07-5
    • BCP02529
    • 1000873-98-2
    • DTXSID60920316
    • HY-77493
    • (rel)-Tivantinib
    • (+/-)-trans-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl) pyrrolidine-2,5-dione
    • AC-35963
    • (3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
    • MFCD11977597
    • TIVANTINIB [JAN]
    • NSC-800951
    • ARQ-197,Tivantinib, ARQ197
    • CS-M1640
    • BDBM50146168
    • SCHEMBL44944
    • DB-362059
    • 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-4-(1H-indol-3-yl)-, (3R,4R)-
    • TIV
    • MDL: MFCD11977597
    • Inchi: 1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1
    • Chiave InChI: UCEQXRCJXIVODC-PMACEKPBSA-N
    • Sorrisi: O=C1NC(=O)[C@@H](C2=CNC3C=CC=CC2=3)[C@@H]1C1=CN2CCCC3C2=C1C=CC=3

Proprietà calcolate

  • Massa esatta: 369.14800
  • Massa monoisotopica: 369.147726857g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 2
  • Complessità: 666
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.9
  • XLogP3: 2.9

Proprietà sperimentali

  • Densità: 1.49
  • Punto di ebollizione: 715.95°C at 760 mmHg
  • Punto di infiammabilità: 386.8±32.9 °C
  • Indice di rifrazione: 1.797
  • PSA: 66.89000
  • LogP: 3.92140
  • Pressione di vapore: 0.0±2.3 mmHg at 25°C

Tivantinib Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H317-H319
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Istruzioni di sicurezza: H303+H313+H333
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Tivantinib Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NI391-5mg
Tivantinib
905854-02-6 98+%
5mg
707CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NI391-50mg
Tivantinib
905854-02-6 98+%
50mg
2276.0CNY 2021-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NI391-10mg
Tivantinib
905854-02-6 98+%
10mg
1061CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NI391-100mg
Tivantinib
905854-02-6 98+%
100mg
5083CNY 2021-05-07
DC Chemicals
DC7065-100 mg
Tivantinib (ARQ 197)
905854-02-6 >98%
100mg
$350.0 2022-02-28
DC Chemicals
DC7065-250 mg
Tivantinib (ARQ 197)
905854-02-6 >98%
250mg
$650.0 2022-02-28
DC Chemicals
DC7065-1 g
Tivantinib (ARQ 197)
905854-02-6 >98%
1g
$1100.0 2022-02-28
S e l l e c k ZHONG GUO
S2753-10mg
Tivantinib (ARQ 197)
905854-02-6 99.65%
10mg
¥904.93 2023-09-15
S e l l e c k ZHONG GUO
S2753-50mg
Tivantinib (ARQ 197)
905854-02-6 99.65%
50mg
¥3844.69 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6117-500 mg
Tivantinib
905854-02-6 99.41%
500MG
¥12117.00 2022-04-26

Tivantinib Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Methanol
1.2 Reagents: Hydrochloric acid
Riferimento
GSK3 Alpha and Beta Are New Functionally Relevant Targets of Tivantinib in Lung Cancer Cells
Remsing Rix, Lily L.; Kuenzi, Brent M.; Luo, Yunting; Remily-Wood, Elizabeth; Kinose, Fumi; et al, ACS Chemical Biology, 2014, 9(2), 353-358

Tivantinib Raw materials

Tivantinib Preparation Products

Tivantinib Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:905854-02-6)Tivantinib
Numero d'ordine:A857990
Stato delle scorte:in Stock
Quantità:50mg/100mg/200mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:10
Prezzo ($):351.0/476.0/853.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:905854-02-6)Tivantinib
A857990
Purezza:99%/99%/99%
Quantità:50mg/100mg/200mg
Prezzo ($):351.0/476.0/853.0
Email